REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[CH:8]=[CH2:9].[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]=1[O:21][CH3:22]>CN(C)C=O>[CH2:7]([O:18][C:16](=[O:17])[C:15]1[CH:19]=[CH:20][C:12]([Cl:11])=[C:13]([O:21][CH3:22])[CH:14]=1)[CH:8]=[CH2:9] |f:0.1.2|
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Name
|
|
Quantity
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4.44 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.78 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=O)O)C=C1)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at room temperature for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between diethyl ether (200 ml) and water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
the organic phase extracted
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Type
|
WASH
|
Details
|
further washed with water (150 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C1=CC(=C(C=C1)Cl)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |